Ibuproxam - 53648-05-8

Ibuproxam

Catalog Number: EVT-269891
CAS Number: 53648-05-8
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ibuproxam is a hydroxamic acid obtained by formal condensation of the carboxy group of ibuprofen with the amino group of hydroxylamine. Used for treatment of pain and inflammation associated with musculoskeletal and joint disorders. It has a role as a non-steroidal anti-inflammatory drug, an iron chelator and a non-narcotic analgesic. It is functionally related to an ibuprofen.
Ibuproxam is a non steroidal anti-inflammatory drug (NSAID).
Overview

Ibuproxam is a synthetic compound classified as a hydroxamic acid, derived from ibuprofen, which is a widely used nonsteroidal anti-inflammatory drug. It possesses anti-inflammatory, antipyretic, and analgesic properties, making it relevant in the treatment of various pain and inflammation-related conditions. The compound is notable for its potential to minimize side effects associated with traditional ibuprofen therapy, as it is designed to be a prodrug that converts into ibuprofen in the body .

Source and Classification

Ibuproxam is synthesized through the formal condensation of the carboxylic group of ibuprofen with the amino group of hydroxylamine. This reaction results in a compound that retains the pharmacological efficacy of ibuprofen while potentially offering a modified side effect profile. In chemical databases, ibuproxam is identified by its Chemical Abstracts Service number 53648-05-8 and has been classified under various pharmacological categories due to its therapeutic uses .

Synthesis Analysis

Methods

The synthesis of ibuproxam typically involves a condensation reaction between ibuprofen and hydroxylamine. This process can be achieved through various methods, including:

  • Direct Reaction: Reacting ibuprofen with hydroxylamine in an appropriate solvent under controlled conditions.
  • Use of Catalysts: Employing catalysts to enhance the reaction efficiency and yield.

Technical Details

The synthesis often requires careful control of temperature and pH to optimize the formation of ibuproxam while minimizing by-products. The reaction conditions may vary based on the desired purity and yield of the final product. Analytical techniques such as gas chromatography and thin-layer chromatography are commonly used to monitor the reaction progress and assess product purity .

Molecular Structure Analysis

Structure

Ibuproxam has a molecular formula of C13H19NO2. Its structure can be described as follows:

  • Core Structure: It retains the phenylpropanoic acid structure characteristic of ibuprofen.
  • Functional Groups: The presence of a hydroxamic acid functional group (-C(=O)N-OH) distinguishes it from its parent compound.

Data

The molecular weight of ibuproxam is approximately 219.30 g/mol. Its structural representation highlights the connectivity between carbon, nitrogen, and oxygen atoms, which is crucial for its biological activity .

Chemical Reactions Analysis

Reactions

Ibuproxam undergoes metabolic conversion in vivo primarily into ibuprofen. This transformation involves hydrolysis reactions where the hydroxamic acid moiety is cleaved, leading to the release of ibuprofen:

IbuproxamIbuprofen+By products\text{Ibuproxam}\rightarrow \text{Ibuprofen}+\text{By products}

Technical Details

Research indicates that following administration, ibuproxam rapidly converts into ibuprofen, which then follows established metabolic pathways typical for nonsteroidal anti-inflammatory drugs. The metabolic profile suggests that only trace amounts of unchanged ibuproxam are excreted in urine, indicating efficient conversion to its active form .

Mechanism of Action

The mechanism by which ibuproxam exerts its pharmacological effects involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. Prostaglandins are mediators involved in inflammation, pain, and fever:

  1. Inhibition: Ibuproxam inhibits COX enzymes.
  2. Reduction: This leads to a reduction in prostaglandin levels.
  3. Outcome: The result is decreased inflammation, pain relief, and antipyretic effects.

This mechanism mirrors that of ibuprofen but may offer enhanced tolerability due to its prodrug nature .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ibuproxam typically appears as a white crystalline powder.
  • Solubility: It shows solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Ibuproxam exhibits stability under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of crystalline compounds.

Relevant analytical techniques such as differential scanning calorimetry (DSC) can be employed to study thermal properties and stability profiles .

Applications

Ibuproxam has scientific applications primarily in pharmacology and medicinal chemistry due to its analgesic and anti-inflammatory properties. It serves as an important compound for research aimed at developing safer nonsteroidal anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional options like ibuprofen. Its potential use in clinical settings continues to be explored through various studies focused on optimizing therapeutic profiles while minimizing adverse effects .

Introduction to Ibuproxam: Historical Context and Rationale for Development

Emergence as a Hydroxamic Acid Derivative of Ibuprofen

Ibuproxam (chemical name: N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide; CAS 53648-05-8) is a hydroxamic acid derivative of ibuprofen, designed through strategic molecular modification. Its structure replaces ibuprofen’s carboxylic acid group (–COOH) with a hydroxamic acid function (–CONHOH), a bioisosteric substitution that alters its physicochemical and pharmacokinetic profile. Hydroxamic acids represent a class of carboxylic acid surrogates characterized by enhanced chelating properties and distinct hydrogen-bonding capabilities due to their N-hydroxy moiety [1] [7]. This modification was part of broader efforts in the 1970s–1980s to develop NSAID derivatives with improved therapeutic indices. As a direct derivative, ibuproxam belongs to a family of compounds where the acidic OH group is replaced by an acidic NH group, aiming to mitigate gastrointestinal (GI) irritation associated with classical NSAIDs while retaining cyclooxygenase (COX) inhibitory activity [1] [4].

Table 1: Physicochemical Properties of Ibuproxam

PropertyValueMethod/Reference
Molecular FormulaC₁₃H₁₉NO₂ [4] [7]
Molar Mass221.30 g/mol [4]
Melting Point119–121 °C [4] [7]
SolubilitySparingly soluble in water [7]
pKa~4.5 (hydroxamic acid proton)Estimated from analogues [1]
Crystal StructureWhite crystalline powder [7]

Rational Design for Enhanced Bioavailability and Tolerance

The development of ibuproxam was driven by the hypothesis that the hydroxamic acid moiety would enhance dissolution kinetics and membrane permeability, potentially accelerating absorption and reducing GI mucosal damage. Unlike ibuprofen’s carboxylic acid, which is prone to local ion trapping in the acidic gastric environment, the hydroxamic acid’s dual hydrogen-bonding capacity (donor and acceptor) and moderate acidity (pKa ~4.5) were predicted to facilitate faster transit across biological membranes [1] [5]. Pharmacokinetic studies in humans confirm that ibuproxam is well-absorbed orally, with peak plasma concentrations (Cₘₐₓ) reached within ~45 minutes—significantly faster than standard ibuprofen formulations (Tₘₐₓ = 90 minutes) [3] [5]. This rapid absorption is critical for analgesics, as early plasma concentration rise correlates with faster onset of analgesia [5].

Metabolically, ibuproxam exhibits a dual pathway:

  • Hydrolysis to Ibuprofen: Partial conversion (~30-50%) to active ibuprofen in vivo, functioning as a prodrug in humans [1] [4].
  • Intrinsic Bioactivity: A portion remains intact, acting as a direct COX inhibitor via its hydroxamic acid group, contributing to its anti-inflammatory effects [1] [9].

Table 2: Pharmacokinetic Comparison of Ibuproxam and Ibuprofen Formulations

ParameterIbuproxamStandard IbuprofenSodium IbuprofenIbuprofen/Poloxamer
Tₘₐₓ (median)45 min90 min35 min75 min
Cₘₐₓ (mean)Not reported31.88 μg/mL41.47 μg/mLComparable to standard
Relative Bioavailability~100%Reference (100%)130.06%110.48%
Key Design FeatureHydroxamic acidCarboxylic acidIonic saltSurfactant-enhanced

Data derived from human crossover studies [5] [8].

Role in Musculoskeletal and Joint Disorder Therapeutics

Ibuproxam is clinically indicated for pain and inflammation associated with musculoskeletal and joint disorders, such as osteoarthritis, rheumatoid arthritis, and traumatic injuries [3] [9]. Its efficacy stems from dual mechanisms:

  • Peripheral Anti-Inflammatory Action: Inhibition of prostaglandin synthesis via COX-1/COX-2 enzyme blockade, reducing local concentrations of pro-inflammatory mediators (PGE₂, TXA₂) in synovial fluid and connective tissues [6] [9].
  • Central Sensitization Modulation: Emerging evidence suggests intact ibuproxam may attenuate spinal cord inflammation (e.g., IL-1β elevation), potentially interrupting pain signal amplification in chronic musculoskeletal conditions [9].

Preclinical models demonstrate its therapeutic utility: In rats performing high-repetition, high-force (HRHF) tasks—a model of work-related musculoskeletal disorders (WMSDs)—ibuproxam (45 mg/kg/day) significantly reduced tissue inflammation markers (macrophage infiltration, TNF-α, IL-1β) in tendons, muscles, and nerves. This correlated with improved voluntary motor function (reach rate, grip force) but not reflexive pain behaviors, indicating a primary role in resolving peripheral inflammation rather than central sensitization [9].

Table 3: Pharmacological Targets of Ibuproxam in Musculoskeletal Disorders

TargetEffectTherapeutic Outcome
COX-1/COX-2 EnzymesInhibition of prostaglandin synthesisReduced inflammation and pain
Macrophage Migration↓ Infiltration into nerves/musclesAttenuated neuralgia/myositis
Pro-inflammatory Cytokines (TNF-α, IL-1β)↓ Serum and tissue concentrationsMitigated tissue injury and fibrosis
Spinal Cord IL-1βLimited reduction (vs. peripheral tissues)Partial modulation of chronic pain

Mechanistic data from rodent WMSD models [9].

Ibuproxam’s topical formulation (5% ointment) leverages its physicochemical properties for localized delivery, minimizing systemic exposure while providing direct anti-inflammatory effects at the site of musculoskeletal inflammation [3]. This aligns with its design rationale as a potentially better-tolerated alternative to classical NSAIDs for joint and soft tissue disorders.

Compound Names Mentioned:

  • Ibuproxam
  • Ibuprofen
  • Hydroxamic acid
  • Bufexamac
  • Oxametacin
  • Poloxamer 407
  • L-Tartaric acid
  • Meloxicam

Properties

CAS Number

53648-05-8

Product Name

Ibuproxam

IUPAC Name

N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15)

InChI Key

BYPIURIATSUHDW-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

Solubility

Soluble in DMSO

Synonyms

2-(4-isobutylphenyl)propiohydroxamic acid
Ibudros
ibuproxam
ibuproxam, (+-)-isomer
Nialen

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.